molecular formula C17H15NO4S B14185090 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate CAS No. 927833-22-5

1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate

Cat. No.: B14185090
CAS No.: 927833-22-5
M. Wt: 329.4 g/mol
InChI Key: UDJAQAIEDYUUTR-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate is a chemical compound of interest in medicinal chemistry research, particularly as a functionalized quinolinone derivative. Its core structure is analogous to quinazolin-4-one scaffolds, a class well-documented for diverse pharmacological activities, which makes it a valuable intermediate for exploring structure-activity relationships . The presence of the 4-methylbenzenesulfonate (tosylate) ester group at the 8-position provides a reactive handle for further synthetic modification, allowing researchers to develop novel analogs for biological evaluation . This compound is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

CAS No.

927833-22-5

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

(1-methyl-4-oxoquinolin-8-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H15NO4S/c1-12-6-8-13(9-7-12)23(20,21)22-16-5-3-4-14-15(19)10-11-18(2)17(14)16/h3-11H,1-2H3

InChI Key

UDJAQAIEDYUUTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N(C=CC3=O)C

Origin of Product

United States

Preparation Methods

Classical Sulfonation Approach

The most widely documented method for synthesizing 1-methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate involves a two-step process: (1) preparation of the 8-hydroxyquinoline intermediate and (2) sulfonation with 4-methylbenzenesulfonyl derivatives.

Synthesis of 8-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline

The quinoline core is synthesized via cyclization of substituted anilines with β-keto esters. A modified Gould-Jacobs reaction is employed, where ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes thermal cyclization in diphenyl ether at elevated temperatures. Microwave irradiation at >250°C for 2 hours with 2-chlorobenzoic acid as a catalyst yields ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in 70% yield. Subsequent hydrolysis with hydrazine hydrate in dimethylformamide (DMF) produces the 8-hydroxy derivative.

Sulfonation with 4-Methylbenzenesulfonyl Chloride

The 8-hydroxy group is sulfonated using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. A stoichiometric amount of (diacetoxyiodo)benzene (PhI(OAc)₂) is critical for activating the sulfonation reaction, as demonstrated in analogous oxytosylation protocols. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 12–24 hours. Workup involves sequential washing with 1 N HCl, aqueous NaHCO₃, and brine, followed by column chromatography (EtOAc/hexane) to isolate the product.

Key Reaction Parameters:
  • Solvent : Dichloromethane
  • Catalyst : PhI(OAc)₂ (20 mol% to stoichiometric)
  • Base : Triethylamine or pyridine
  • Yield : 65–75%

Microwave-Assisted Core Synthesis Followed by Sulfonation

Recent advancements leverage microwave irradiation to accelerate the formation of the quinoline core, significantly reducing reaction times.

Microwave-Driven Cyclization

Ethyl 3-(2-aminophenyl)-3-oxopropanoate is irradiated at 250°C for 2 hours in diphenyl ether with 2-chlorobenzoic acid, achieving a 70% yield of the ester intermediate. This method eliminates traditional reflux setups and enhances reproducibility.

Post-Synthetic Sulfonation

The 8-hydroxy intermediate is reacted with 4-methylbenzenesulfonyl hydrazide in the presence of PhI(OAc)₂ (1.2 equiv) under microwave conditions (80°C, 30 minutes). This approach shortens the sulfonation step from hours to minutes, with yields comparable to classical methods (68–72%).

Oxytosylation Using Koser’s Reagent

Koser’s reagent (PhI(OAc)₂ in combination with p-toluenesulfonic acid) offers an alternative pathway for direct sulfonate ester formation.

Reaction Mechanism

The 8-hydroxyquinoline derivative is treated with p-toluenesulfonic acid (1.5 equiv) and PhI(OAc)₂ (1.2 equiv) in DCM. The hypervalent iodine reagent facilitates electrophilic substitution at the 8-position, forming the sulfonate ester via a tosyloxy transfer.

Optimization Insights

  • Stoichiometry : Excess PhI(OAc)₂ (1.5 equiv) improves yields to 85%.
  • Solvent Polarity : Dichloromethane outperforms THF or acetonitrile due to better reagent solubility.

Large-Scale Production Considerations

Industrial-scale synthesis prioritizes cost efficiency and safety.

Continuous Flow Reactors

Microwave-assisted steps are adapted to continuous flow systems, enabling gram-scale production with consistent yields (70–75%). Automated purification via simulated moving bed (SMB) chromatography reduces downtime.

Waste Mitigation

  • Solvent Recovery : DCM is distilled and reused.
  • Catalyst Recycling : PhI(OAc)₂ is recovered via aqueous extraction and recrystallization.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

  • IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
  • LCMS (ESI) : m/z 329.4 [M+H]⁺.
  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, H-2), 7.85–7.20 (m, 7H, aromatic), 3.70 (s, 3H, N-CH₃).

Chemical Reactions Analysis

1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline derivative and sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Research Implications and Gaps

Crystallography : Use SHELX-based methods to resolve the compound’s crystal structure and compare packing motifs with ’s salts .

Stability Studies : Investigate the ester’s hydrolytic stability under varying pH conditions.

Applications : Explore its utility in materials science (e.g., as a ligand or building block for metal-organic frameworks).

Biological Activity

1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate is C17H15NO4SC_{17}H_{15}NO_4S. Its structure features a quinoline core that is known for its pharmacological properties, including antibacterial and anticancer activities. The sulfonate group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. Notably, the synthesis pathway often utilizes starting materials such as substituted benzoyl chlorides and various amines.

Synthetic Route Example:

  • Formation of Quinoline Core : The initial step involves creating the quinoline backbone through cyclization reactions.
  • Sulfonation : The introduction of the sulfonate group can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.
  • Purification : The final product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
8gMCF-71.2 ± 0.2Induces apoptosis via caspase activation
Panc-11.4 ± 0.2Cell cycle arrest at G2/M phase

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle disruption .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies indicate that modifications to the quinoline structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of quinolines, including our compound of interest, is often attributed to their ability to interact with DNA and inhibit topoisomerases, leading to cell death in rapidly dividing cells . Additionally, the sulfonate moiety may enhance interactions with cellular targets due to increased polarity.

Case Studies

A study published in Medicinal Chemistry evaluated the biological effects of several quinoline derivatives, including our compound. The researchers found that specific substitutions on the quinoline ring significantly affected the potency against cancer cell lines and bacterial strains .

Q & A

Basic: What synthetic routes are reported for 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate, and what purification methods are recommended?

Answer:
The compound is synthesized via sulfonation of the quinolinone core using 4-methylbenzenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Reaction conditions : Use dichloromethane as a solvent and triethylamine as a base at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >95% purity. Physical properties (CAS 1527-89-5): white crystalline solid, mp 58–63°C (similar to structural analogs in ).

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

  • X-ray crystallography : Single-crystal analysis confirms the planar quinolinone moiety and sulfonate ester geometry, with bond angles consistent with resonance stabilization (C–O bond length: 1.36 Å; S–O: 1.44 Å) .
  • Spectroscopy :
    • ¹H NMR (DMSO-d6): δ 8.21 (d, J=8.4 Hz, aromatic H), 2.45 (s, CH₃ on benzene), 3.92 (s, N–CH₃).
    • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40) ensures purity .

Advanced: How does the sulfonate group influence adsorption behavior on indoor surfaces, and what experimental models are used to study this?

Answer:
The sulfonate group enhances surface affinity due to polar interactions. Methodology :

  • Adsorption studies : Use quartz crystal microbalance (QCM) to measure mass changes on silica surfaces under controlled humidity (20–80% RH). Data show Langmuir-type adsorption (Δm = 1.2 µg/cm² at 50% RH) .
  • Reactivity : Expose surfaces to ozone (50 ppb) to assess sulfonate stability; FTIR detects no decomposition over 24 hours, suggesting low oxidative reactivity .

Advanced: What structural analogs of this compound exhibit crystallographic differences, and how do these impact reactivity?

Answer:

  • Analog comparison : The chromen-based analog (8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate) shows a non-planar structure due to the fused chromen ring, reducing conjugation with the sulfonate group (torsion angle: 12.5° vs. 5.8° in the quinolinone derivative) .
  • Reactivity impact : Reduced conjugation increases electrophilicity at the sulfonate ester, accelerating hydrolysis (t₁/₂ = 2 hours vs. 8 hours for the quinolinone derivative in pH 7 buffer) .

Advanced: How do thermal stability profiles vary between this compound and its methylsulfonyl derivatives?

Answer:

  • Thermogravimetric analysis (TGA) : The parent compound decomposes at 220°C (5% weight loss), while methylsulfonyl derivatives (e.g., compound 9b in ) show higher stability (decomposition at 280°C) due to electron-withdrawing effects stabilizing the sulfonate group.
  • Differential scanning calorimetry (DSC) : Endothermic peaks at 180°C (melting) and 225°C (decomposition) correlate with TGA data .

Advanced: What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

Answer:

  • Reported contradictions : Some studies claim antiproliferative activity (IC₅₀ = 10 µM in MCF-7 cells), while others show no activity.
  • Resolution strategies :
    • Dose-response validation : Use standardized cell lines (e.g., NCI-60 panel) and control for solvent effects (DMSO ≤0.1%).
    • Metabolic stability assays : Test compound stability in cell media (LC-MS monitoring) to rule out false negatives due to degradation .

Advanced: How can computational modeling predict regioselectivity in sulfonate ester formation for analogs?

Answer:

  • DFT calculations : Optimize transition states at the B3LYP/6-31G* level to compare sulfonation at C-8 vs. C-6 positions. Results show lower activation energy for C-8 (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for C-6), aligning with experimental regioselectivity .
  • MD simulations : Solvent effects (acetonitrile vs. DCM) show no significant impact on selectivity, supporting anhydrous conditions as optimal .

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